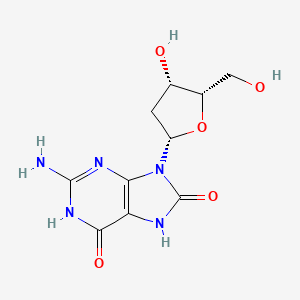
2-Amino-9-((2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable in the context of chemistry, “N/A” does not correspond to a specific chemical compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of a hypothetical compound “N/A” can involve various synthetic routes depending on its chemical structure. Common methods include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones. For example, ozonolysis of alkenes followed by reductive workup can yield aldehydes.
Reduction of Carboxylic Acids: Carboxylic acids can be reduced to aldehydes using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydration of Alkynes: Alkynes can be hydrated to form ketones using acid-catalyzed hydration or hydroboration-oxidation.
Industrial Production Methods
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate alkenes or alkynes.
Fischer-Tropsch Synthesis: A process that converts carbon monoxide and hydrogen into hydrocarbons, which can then be further processed into the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with metal catalysts.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific structure of the hypothetical compound “N/A”. For example, oxidation of an alcohol would yield an aldehyde or ketone, while reduction of a ketone would yield an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of the hypothetical compound “N/A” would involve its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
The hypothetical compound “N/A” can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include:
Aldehydes: Compounds with a carbonyl group bonded to a hydrogen atom.
Ketones: Compounds with a carbonyl group bonded to two carbon atoms.
Alcohols: Compounds with a hydroxyl group bonded to a carbon atom.
Propriétés
Formule moléculaire |
C10H13N5O5 |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4-,5-/m0/s1 |
Clé InChI |
HCAJQHYUCKICQH-YUPRTTJUSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](O[C@@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



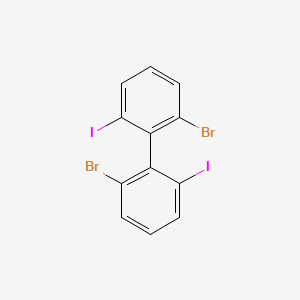
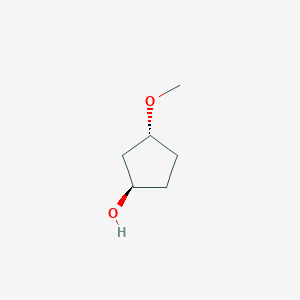
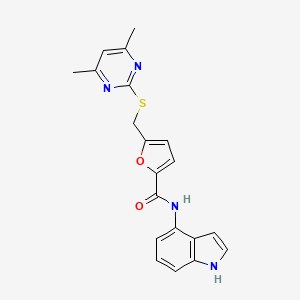
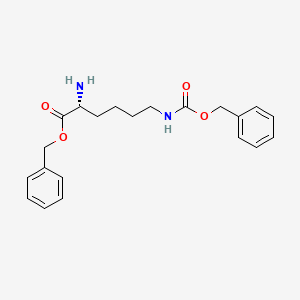
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
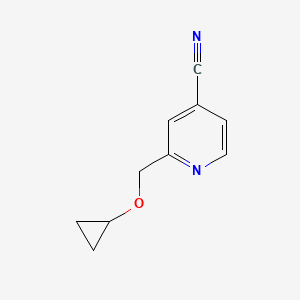
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
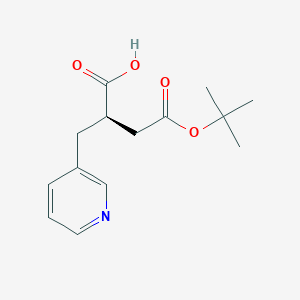
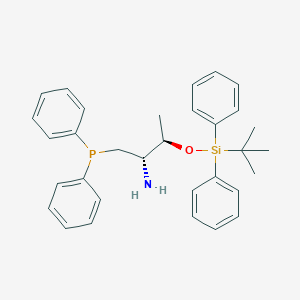
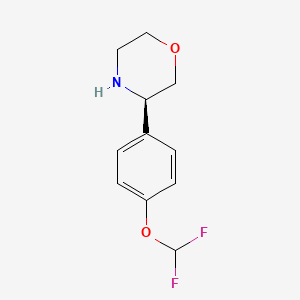
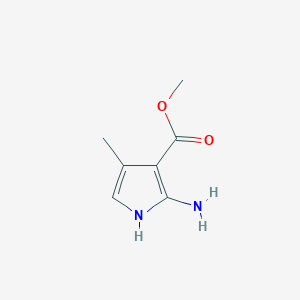
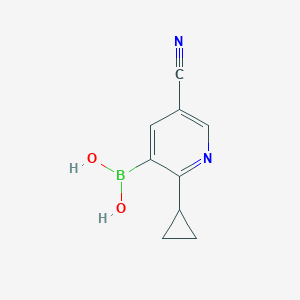
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
